molecular formula C23H23NO6S B11611274 ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11611274
M. Wt: 441.5 g/mol
InChI Key: VZCRERWMGZKTBX-PNVGRYOSSA-N
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Description

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable thiophene precursor under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

    Phenylamino derivatives: Compounds with similar phenylamino groups but different core structures.

Uniqueness

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-phenylimino-5-[(2,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C23H23NO6S/c1-5-30-23(26)20-21(25)19(31-22(20)24-15-9-7-6-8-10-15)12-14-11-17(28-3)18(29-4)13-16(14)27-2/h6-13,25H,5H2,1-4H3/b19-12-,24-22?

InChI Key

VZCRERWMGZKTBX-PNVGRYOSSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2OC)OC)OC)/SC1=NC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2OC)OC)OC)SC1=NC3=CC=CC=C3)O

Origin of Product

United States

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